

An In-depth Technical Guide to **tert-Amylamine**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Amylamine**

Cat. No.: **B128125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Amylamine, also known as 2-methyl-2-butanamine or 1,1-dimethylpropylamine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block in the development of new chemical entities.^{[1][2]} Its unique structural features, characterized by a sterically hindered tertiary carbon atom adjacent to the amino group, impart specific chemical properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of **tert-Amylamine**.

Chemical Structure and Identification

tert-Amylamine is a five-carbon amine with the chemical formula C5H13N.^{[3][4]} The structure features a tertiary amyl group attached to a primary amine.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of **tert-Amylamine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **tert-Amylamine** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C5H13N	[3][4][5]
Molecular Weight	87.16 g/mol	[3][4][6]
CAS Number	594-39-8	[3][4][6]
Appearance	Colorless to almost colorless clear liquid	[1][2]
Boiling Point	77 °C	[5][6][7]
Density	0.746 g/mL at 25 °C	[5][6][7]
Refractive Index (n20/D)	1.3996	[6][7]
Flash Point	-1 °C (closed cup)	[7][8]
Solubility	Miscible with water, ethanol, and ether.	
SMILES	CCC(C)(C)N	[6][7]
InChI Key	GELMWIVBBPAMIO- UHFFFAOYSA-N	[6][7][9]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of **tert-Amylamine**.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.8	triplet	3H	-CH ₂ CH ₃
~1.0	singlet	6H	-C(CH ₃) ₂
~1.2	quartet	2H	-CH ₂ CH ₃
~1.3	singlet	2H	-NH ₂

Note: Exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton.

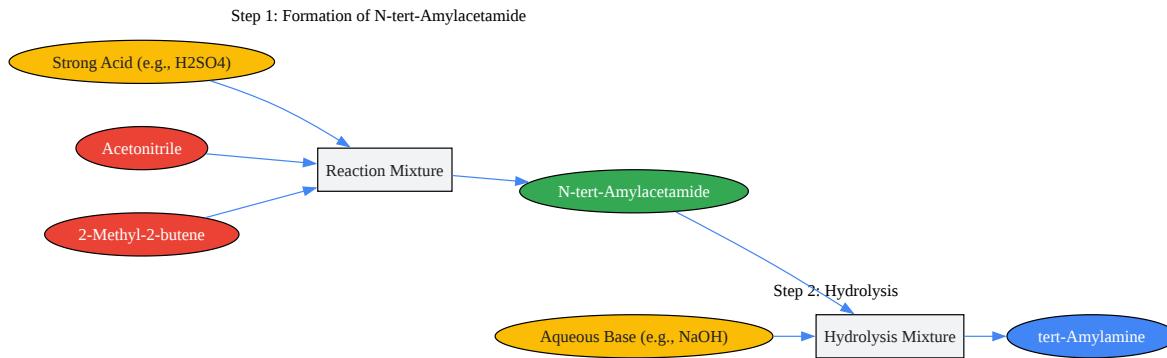
Chemical Shift (ppm)	Assignment
~9.0	-CH ₂ CH ₃
~27.0	-C(CH ₃) ₂
~35.0	-CH ₂ CH ₃
~55.0	-C(CH ₃) ₂

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of specific functional groups. As a primary amine, **tert-Amylamine** exhibits characteristic N-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, two bands	N-H stretch (symmetric and asymmetric)
~2960	Strong	C-H stretch (aliphatic)
1590-1650	Medium	N-H bend (scissoring)
1000-1250	Medium	C-N stretch


Synthesis of tert-Amylamine

The synthesis of **tert-Amylamine** can be achieved through several methods. The Ritter reaction is a prominent method for the preparation of tertiary alkyl amines. An alternative route involves the formation and subsequent hydrolysis of tert-amylurea.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[1][6][10]

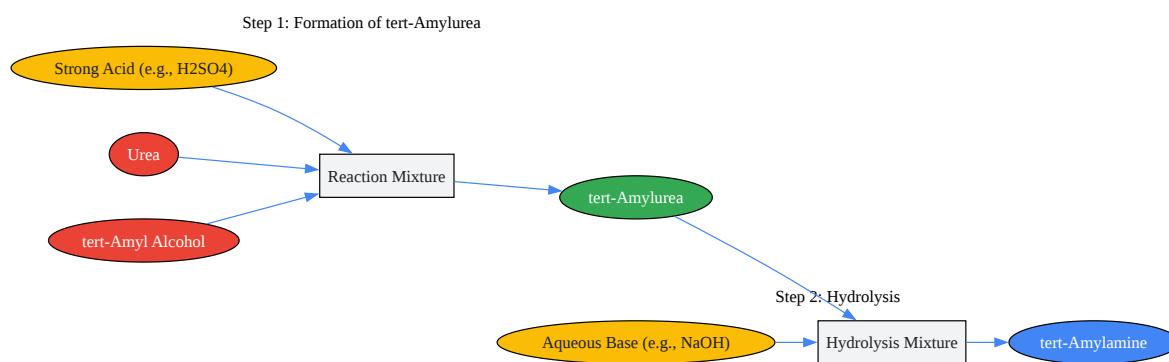
Reaction Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **tert-Amylamine** via the Ritter Reaction.

Experimental Protocol (General Procedure):

- Carbocation Formation: 2-Methyl-2-butene (or tert-amyl alcohol) is slowly added to a cold, stirred solution of a strong acid, such as concentrated sulfuric acid. This step generates the stable tert-amyl carbocation.
- Nitrile Addition: Acetonitrile is then added to the reaction mixture. The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.
- Hydrolysis to Amide: The reaction mixture is carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form N-tert-amylacetamide.
- Amide Hydrolysis: The N-tert-amylacetamide is isolated and then hydrolyzed under basic conditions (e.g., by refluxing with aqueous sodium hydroxide) to yield **tert-Amylamine** and


sodium acetate.

- Purification: The resulting **tert-Amylamine** is purified by distillation.

Synthesis via **tert-Amylurea**

An alternative synthesis route involves the preparation of **tert**-amylurea, followed by its hydrolysis.

Reaction Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **tert-Amylamine** via **tert-Amylurea**.

Experimental Protocol (General Procedure):

- tert-Amylurea Formation:** **tert-Amyl alcohol** is reacted with **urea** in the presence of a strong acid catalyst.

- Hydrolysis: The resulting tert-amylurea is then hydrolyzed, typically under basic conditions, to afford **tert-Amylamine**.
- Purification: The product is purified by distillation. A similar series of reactions has been noted to produce **tert-Amylamine** with a boiling point of 77–78°C in 87% yield.[9]

Applications in Research and Drug Development

tert-Amylamine serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[11] Its sterically hindered nature can be exploited to introduce specific structural motifs and to influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, it has been used as a substitute for the t-butylamino substituent in cyanobenzylamine derivatives.[4] While **tert-Amylamine** itself is not known to directly modulate specific signaling pathways, its incorporation into drug candidates can be critical for their biological activity.

Safety and Handling

tert-Amylamine is a highly flammable liquid and vapor.[1][2] It is also corrosive and can cause severe skin burns and eye damage.[1] It is harmful if swallowed or inhaled.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[12]

Conclusion

tert-Amylamine is a fundamentally important primary amine with a distinct structural profile. Its well-defined physical, chemical, and spectroscopic properties, coupled with established synthetic routes, make it a readily accessible and versatile building block for chemical research and drug discovery. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. CN1380284A - Synthesis process of tert-butyl amine and its formula - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. tert-Amylamine 98 594-39-8 [sigmaaldrich.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. CN101108806A - Technique for synthesizing tert-butylamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. TERT-AMYLAMINE | 594-39-8 [chemicalbook.com]
- 12. DE3801273A1 - PROCESS FOR PREPARING TERT.-AMYL ALCOHOL (TAA) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Amylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128125#tert-amylamine-structure\]](https://www.benchchem.com/product/b128125#tert-amylamine-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com